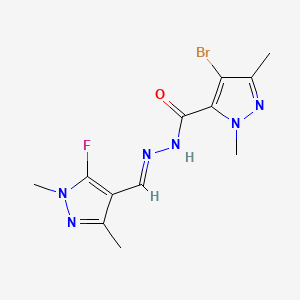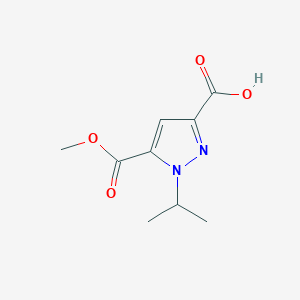![molecular formula C14H17ClN6O B10913170 2-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(1-ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole](/img/structure/B10913170.png)
2-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(1-ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(1-ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole: is a fascinating compound with a complex structure. Let’s break it down:
-
Core Structure: : The compound contains an oxadiazole ring (a five-membered heterocycle with two nitrogen atoms and one oxygen atom) fused with two pyrazole rings (another type of five-membered heterocycle containing three carbon atoms and two nitrogen atoms). The chloro and ethyl substituents add further complexity.
-
Natural Occurrence: : While not found directly in nature, similar heterocyclic motifs are present in essential biomolecules like histidine, purine, and DNA.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound. One common approach involves the condensation of appropriate precursors. For example:
Condensation of Pyrazole and Chloroacetone: Pyrazole reacts with chloroacetone to form the chloroethylpyrazole intermediate.
Oxadiazole Formation: The chloroethylpyrazole intermediate then undergoes cyclization with hydrazine hydrate or its derivatives to yield the desired 1,3,4-oxadiazole ring.
Industrial Production: Industrial-scale synthesis typically involves optimized reaction conditions, efficient catalysts, and purification steps. specific industrial methods may vary based on proprietary processes.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions due to the presence of heteroatoms (nitrogen and oxygen).
Substitution: The chloroethyl group is susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the oxadiazole ring may lead to various derivatives.
Hydrazine Hydrate: Used for oxadiazole formation.
Base or Acid Catalysts: Facilitate cyclization reactions.
Nucleophiles: Participate in substitution reactions.
Major Products: The primary product is the titled compound itself, but variations may arise from different substitution patterns or regioisomers.
Scientific Research Applications
This compound finds applications across various fields:
Medicine: Investigated for potential antitumor, anti-inflammatory, and antimicrobial properties.
Chemistry: Serves as a versatile building block for designing new molecules.
Industry: May have applications in materials science or catalysis.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While no direct analogs exist, we can compare it to related heterocyclic compounds, emphasizing its unique features.
Properties
Molecular Formula |
C14H17ClN6O |
|---|---|
Molecular Weight |
320.78 g/mol |
IUPAC Name |
2-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-5-(1-ethylpyrazol-3-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H17ClN6O/c1-4-20-7-5-11(19-20)14-17-16-12(22-14)6-8-21-10(3)13(15)9(2)18-21/h5,7H,4,6,8H2,1-3H3 |
InChI Key |
XYRWFFWICXUSAU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C2=NN=C(O2)CCN3C(=C(C(=N3)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-1-((6-ethyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl)piperidine](/img/structure/B10913088.png)
![2-hydroxy-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-2,2-diphenylacetohydrazide](/img/structure/B10913093.png)
![N-(3-chlorobenzyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10913096.png)


![5-(4-ethoxyphenyl)-N-(4-ethylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10913113.png)
![2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B10913131.png)


![2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B10913150.png)
![N-(2,2-difluoroethyl)-3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10913153.png)
![2-({5-[(4-chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(4-hydroxybenzylidene)propanohydrazide](/img/structure/B10913154.png)

![2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]ethanol](/img/structure/B10913161.png)
